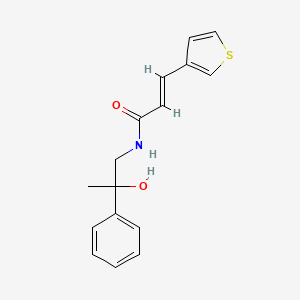

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide

Description

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a thiophene ring at the β-position and a 2-hydroxy-2-phenylpropylamide group at the α-position.

Properties

IUPAC Name |

(E)-N-(2-hydroxy-2-phenylpropyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-16(19,14-5-3-2-4-6-14)12-17-15(18)8-7-13-9-10-20-11-13/h2-11,19H,12H2,1H3,(H,17,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFMDSRVAUWBKC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide, a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a unique structure that may contribute to its pharmacological properties, including anticonvulsant and anticancer activities.

Chemical Structure

The compound's structure is characterized by:

- A cinnamamide backbone with a thiophene ring.

- A hydroxyphenylpropyl group that may influence its interaction with biological targets.

The biological activity of (2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide is hypothesized to involve:

- Binding to specific receptors or enzymes , modulating their activity.

- Hydrophobic interactions due to the thiophene and phenyl groups, which can enhance binding affinity to protein targets.

Anticonvulsant Activity

Research indicates that related compounds, such as (S)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), exhibit significant anticonvulsant properties. In various animal models, KM-568 demonstrated:

- ED50 values indicating effective doses for seizure control:

Cytotoxicity and Safety Profile

The safety profile of related compounds has been evaluated through cytotoxicity assays on cell lines such as HepG2 and H9c2. Results showed no significant cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety margin for further development .

Anticancer Potential

Cinnamamide derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells via modulation of apoptotic pathways. The presence of the thiophene moiety is thought to enhance this activity by facilitating interactions with cellular targets involved in cell proliferation and survival .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural analogs and their substituent differences:

Key Observations :

- Thiophene vs. Phenyl/Furan : The thiophene ring in the target compound introduces sulfur-mediated electronic effects (e.g., increased electron density and lipophilicity) compared to phenyl () or furan (BI82806 in ) analogs. This may enhance membrane permeability or receptor binding .

- Hydroxyalkyl vs. Aromatic Side Chains: The 2-hydroxy-2-phenylpropyl group combines steric bulk and hydrogen-bonding capacity, differing from simpler hydroxypropyl () or dimethylaminopropyl () groups. This could influence solubility and metabolic stability .

Physicochemical Properties

- Hydrogen Bonding: The 2-hydroxy-2-phenylpropyl group may improve solubility via hydrogen bonding compared to non-polar substituents (e.g., 329777-61-9 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.